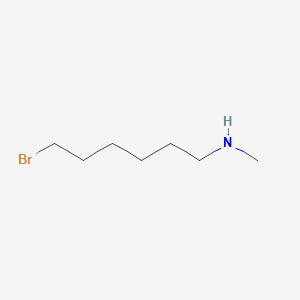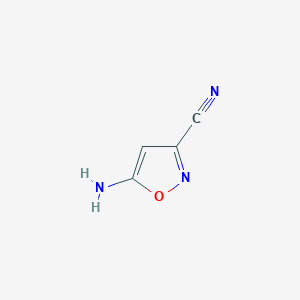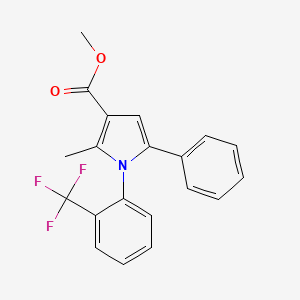
(R)-7-chloro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“®-7-chloro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride” is a chemical compound with a complex structure. Let’s break it down:
Chirality: The “®” prefix indicates that it is a chiral compound, meaning it has an asymmetric carbon center.
Aromatic Ring: The naphthalene ring system provides aromatic character.
Functional Groups: The chlorine (Cl) and trifluoromethyl (CF₃) groups contribute to its reactivity.
Méthodes De Préparation
Synthetic Routes::
Resolution of Racemic Mixture: The chiral center can be resolved by separating the enantiomers using chiral chromatography or enzymatic methods.
Asymmetric Synthesis: Enantioselective synthesis can be achieved using chiral auxiliaries or catalysts.
Reductive Amination: Starting from a suitable precursor, reductive amination with the amine group introduces the desired functionality.
Halogenation: Chlorination at the appropriate position yields the chloro-substituted intermediate.
Scale-Up: Industrial production typically involves large-scale reactions.
Safety Considerations: Specialized equipment and safety protocols are essential due to the use of hazardous reagents.
Analyse Des Réactions Chimiques
Reactions::
Reduction: Reduction of the naphthalene ring can yield the tetrahydronaphthalene core.
Substitution: Chlorination occurs via electrophilic aromatic substitution.
Lithium Aluminum Hydride (LiAlH₄): For reduction.
Thionyl Chloride (SOCl₂): For chlorination.
Ammonia (NH₃): For amination.
- The main product is the “®-7-chloro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride” itself.
Applications De Recherche Scientifique
Medicinal Chemistry: Investigated as potential drugs due to its unique structure.
Agrochemicals: Used in crop protection.
Material Science: Building blocks for novel materials.
Mécanisme D'action
Biological Targets: It may interact with specific receptors or enzymes.
Pathways: Further research is needed to elucidate its precise mechanism.
Comparaison Avec Des Composés Similaires
Similar Compounds: Compare with other chiral amines or naphthalene derivatives.
Uniqueness: Highlight its distinctive features.
Propriétés
Formule moléculaire |
C11H11ClF3N |
|---|---|
Poids moléculaire |
249.66 g/mol |
Nom IUPAC |
(1R)-7-chloro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H11ClF3N/c12-6-4-8-7(2-1-3-10(8)16)9(5-6)11(13,14)15/h4-5,10H,1-3,16H2/t10-/m1/s1 |
Clé InChI |
FFPBEWVAEJSPDE-SNVBAGLBSA-N |
SMILES isomérique |
C1C[C@H](C2=C(C1)C(=CC(=C2)Cl)C(F)(F)F)N |
SMILES canonique |
C1CC(C2=C(C1)C(=CC(=C2)Cl)C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B12965364.png)

![Methyl (s)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoate hydrochloride](/img/structure/B12965377.png)

![2,3-Dimethylpyrazolo[1,5-a]pyridin-5-ol](/img/structure/B12965388.png)

![6-Benzyl-4-chloro-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B12965399.png)
![(R)-2-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)piperidine hydrochloride](/img/structure/B12965400.png)
![2,2-difluoro-4,6,8,10,12-pentamethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene-5,11-disulfonic acid](/img/structure/B12965401.png)


